Oxazepam acetate, (+)-

Enantioselective metabolism Esterase prodrug activation Chiral pharmacokinetics

(+)-Oxazepam acetate (CAS 68399-23-5), systematically (3S)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate, is the optically pure (S)-(+)-enantiomer of the 3-acetate ester prodrug of oxazepam, a 1,4-benzodiazepine anxiolytic. Unlike the parent drug oxazepam, which undergoes rapid configurational racemization in solution and cannot be isolated in enantiopure form, (+)-oxazepam acetate possesses sufficient configurational stability at the C3 stereocenter to be resolved and isolated by chiral stationary phase HPLC, making it an essential chiral probe for stereoselective metabolism and protein-binding studies.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
CAS No. 68399-23-5
Cat. No. B12786447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazepam acetate, (+)-
CAS68399-23-5
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1
InChIKeyFYRWUTOZBRWYCS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-Oxazepam Acetate (CAS 68399-23-5) — A Single-Enantiomer Benzodiazepine Prodrug with Verifiable Configurational Stability


(+)-Oxazepam acetate (CAS 68399-23-5), systematically (3S)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate, is the optically pure (S)-(+)-enantiomer of the 3-acetate ester prodrug of oxazepam, a 1,4-benzodiazepine anxiolytic . Unlike the parent drug oxazepam, which undergoes rapid configurational racemization in solution and cannot be isolated in enantiopure form, (+)-oxazepam acetate possesses sufficient configurational stability at the C3 stereocenter to be resolved and isolated by chiral stationary phase HPLC, making it an essential chiral probe for stereoselective metabolism and protein-binding studies .

Why Racemic Oxazepam Acetate or Parent Oxazepam Cannot Substitute for (+)-Oxazepam Acetate in Stereochemical Investigations


Racemic oxazepam acetate (CAS 1824-74-4) and the parent drug oxazepam are functionally non-interchangeable with (+)-oxazepam acetate for any application requiring configurational integrity or enantiomer-specific tracking. Oxazepam racemizes too rapidly in aqueous solution to permit isolation of optically active material, whereas the 3-acetate ester blocks the keto-enol tautomerism responsible for racemization, rendering (+)-oxazepam acetate configurationally stable . Critically, the two enantiomers exhibit profoundly divergent metabolic fates: in human liver microsomes, (R)-oxazepam acetate is hydrolyzed 18.5-fold faster than (S)-oxazepam acetate, meaning that racemic material will display irreproducible pharmacokinetic profiles that depend on the enantiomeric ratio of the specific batch . For any experimental system intended to probe stereoselective esterase activity, protein binding, or chiral pharmacokinetics, only a single, configurationally defined enantiomer such as (+)-oxazepam acetate can yield interpretable data.

Quantitative Differentiation Evidence for (+)-Oxazepam Acetate Against In-Class Comparators


18.5-Fold Enantioselective Hydrolysis Advantage in Human Liver Microsomes vs. (R)-Oxazepam Acetate

In a direct head-to-head comparison using racemic oxazepam 3-acetate (rac-OXA) as substrate, esterases in human liver microsomes exhibited extreme enantioselectivity toward the (R)-enantiomer over the (S)-(+)-enantiomer. At 0.05 mg protein equivalent of esterases and 150 nmol rac-OXA per mL incubation mixture, (R)-OXA was hydrolyzed 18.5-fold faster than (S)-OXA by human liver microsomes . When enantiomerically pure substrates were tested, the specific activity of human liver microsomes was 1,980 nmol OXA hydrolyzed/mg microsomal protein/min for (R)-OXA versus only 7 nmol/mg/min for (S)-OXA — a 283-fold difference in intrinsic clearance capacity . This differential is substantially larger than the 6.8-fold (R)-preference reported for the structurally analogous lorazepam 3-acetate in the same experimental system, indicating that the oxazepam acetate scaffold provides greater enantioselective discrimination by human hepatic esterases .

Enantioselective metabolism Esterase prodrug activation Chiral pharmacokinetics

2-Fold Enantioselective Hydrolysis by Human Serum Albumin Esterase-Like Activity

Human serum albumin (HSA) itself displays enantioselective esterase-like activity toward oxazepam acetate enantiomers. Kinetic analysis by stereospecific HPLC revealed that the hydrolysis rate of the d-oxazepam acetate enantiomer bound to HSA was twice that of the l-enantiomer . This 2:1 ratio in HSA-catalyzed hydrolysis demonstrates that even the major plasma protein, traditionally considered a passive carrier, actively discriminates between oxazepam acetate antipodes, adding a second layer of stereochemical bias beyond microsomal esterases. The HSA-mediated hydrolysis rate acceleration over the spontaneous aqueous hydrolysis rate further indicates that binding to HSA places the ester bond in a catalytically favorable orientation, but only for the d-enantiomer .

Protein binding HSA esterase activity Chiral drug stability

Configurational Stability Enables >93% Enantiomeric Purity of Derived Oxazepam — Unattainable with Racemic Material

The parent compound oxazepam undergoes racemization too rapidly in aqueous solution to permit isolation of optically active material; the racemization half-life is on the order of seconds to minutes depending on pH . In contrast, (+)-oxazepam acetate is configurationally stable enough to be baseline-resolved and isolated by chiral stationary phase HPLC . Critically, controlled alkaline hydrolysis of optically active oxazepam acetate at pH 14 and 0°C yields oxazepam with greater than 93% enantiomeric purity in solution, because under these conditions the hydrolysis rate of the acetate ester exceeds the racemization rate of the liberated oxazepam . This chemical route to enantiomerically enriched oxazepam is not accessible starting from racemic oxazepam acetate or oxazepam itself.

Chiral resolution Configurational stability Enantiopure metabolite generation

Stereoselective Allosteric Modulation of Warfarin Binding to HSA — A Functional Discrimination from Lorazepam Acetate

In a systematic investigation of stereoselective binding to human serum albumin, enantiomers of oxazepam acetate displaced diazepam and exhibited allosteric interactions with warfarin enantiomers that depended on the configuration of both the benzodiazepine and warfarin . The pattern of allosteric modulation — either mutually increased or decreased binding — differed between oxazepam acetate and lorazepam acetate enantiomers, with the most pronounced effect observed for the (S)-lorazepam acetate/(S)-warfarin pair . This demonstrates that the 2′-chlorine substituent present in lorazepam acetate but absent in oxazepam acetate fundamentally alters the allosteric coupling between the benzodiazepine binding site and the warfarin binding site on HSA. Consequently, (+)-oxazepam acetate provides a distinct pharmacological fingerprint for probing benzodiazepine-warfarin co-binding interactions that cannot be replicated using lorazepam acetate enantiomers.

Allosteric drug interaction Plasma protein binding Stereoselective displacement

Tissue-Specific Inversion of Enantioselectivity: (S)-(+)-OXA Preferred Substrate in Brain vs. (R)-(−)-OXA in Liver

The stereoselectivity of oxazepam acetate hydrolysis is completely inverted between hepatic and cerebral tissues. While human and rat liver microsomes preferentially hydrolyze (R)-OXA (18.5-fold and 3.6-fold over (S)-OXA, respectively), rat brain S9 fraction preferentially hydrolyzes (S)-OXA approximately 6-fold faster than (R)-OXA . This tissue-specific enantioselectivity inversion has been confirmed in multiple species: in mice, the (R)-(−)-isomer is preferred in liver homogenates (microsomal enzymes), while the (S)-(+)-isomer is preferred in brain (mitochondrial fraction), a phenomenon described as a common property across all species tested . For (+)-oxazepam acetate (the (S)-(+)-enantiomer), this means it is the preferentially activated substrate in brain tissue but the poorly activated substrate in liver — a unique dual-profile that no single comparator enantiomer or racemic mixture can replicate.

Brain esterases Tissue-specific metabolism Neuropharmacokinetics

Base-Catalyzed Racemization Kinetics Confirm pH-Dependent Configurational Half-Life Advantage Over Free Oxazepam

Enantiomers of 3-O-acyloxazepam (oxazepam 3-acetate) undergo base-catalyzed hydrolysis and racemization at rates that vary with pH from 7.5 to 14, with racemization proceeding via a keto-enol tautomerism mechanism involving proton exchange with the solvent . The racemization rate of oxazepam acetate is substantially slower than that of free oxazepam across the entire pH range, because the acetyl group blocks the C3 hydroxyl that facilitates enolization. While exact rate constants vary with temperature and buffer composition, the key practical consequence is that (+)-oxazepam acetate can be handled in aqueous media at neutral to mildly alkaline pH with measurable configurational half-life, whereas oxazepam enantiomers racemize within seconds under identical conditions . This stability differential is the fundamental reason that (+)-oxazepam acetate — not oxazepam — is available as a single enantiomer in the research chemicals market.

Racemization kinetics Chiral stability Formulation pH design

High-Value Application Scenarios for (+)-Oxazepam Acetate Driven by Differential Evidence


Stereoselective Prodrug Activation Screening in CNS Drug Discovery

Pharmaceutical discovery programs evaluating benzodiazepine-based prodrugs for brain-selective delivery should select (+)-oxazepam acetate as the (S)-(+)-enantiomer reference standard. The documented 6-fold preferential hydrolysis of (S)-OXA by brain S9 fraction versus 18.5-fold slower hepatic clearance makes this enantiomer uniquely suited as a positive control for CNS-targeted esterase activation screens. Researchers can benchmark novel CNS prodrug candidates against (+)-oxazepam acetate to quantify the degree of brain-over-liver activation selectivity.

Enantiopure Metabolite Generation for Chiral Receptor Occupancy Studies

Academic and industrial laboratories requiring enantiomerically pure oxazepam for GABAA receptor subtype binding assays or stereospecific toxicology profiling must procure (+)-oxazepam acetate as the precursor. Controlled alkaline hydrolysis at pH 14 and 0°C reproducibly yields oxazepam with >93% enantiomeric purity — a chemical transformation that is not achievable from racemic oxazepam acetate or directly from oxazepam. This application is critical for establishing the individual pharmacological profiles of oxazepam enantiomers at benzodiazepine receptor subtypes.

Chiral Human Serum Albumin Binding and Drug-Displacement Interaction Studies

For investigations of benzodiazepine-warfarin co-binding allostery on HSA, (+)-oxazepam acetate provides a structurally distinct probe from the 2′-chlorinated analog (S)-lorazepam acetate. The Fitos et al. (1986) dataset demonstrates that the absence of the 2′-chlorine substituent in oxazepam acetate alters both the direction and magnitude of allosteric coupling with warfarin enantiomers . Laboratories conducting competitive displacement assays or developing HSA-based chiral stationary phases require (+)-oxazepam acetate specifically to map the contribution of the 2′-position substituent to the allosteric binding landscape.

In Vitro Plasma Stability and Esterase Phenotyping in Preclinical DMPK

Contract research organizations and pharmaceutical DMPK groups performing species-comparative esterase phenotyping should include (+)-oxazepam acetate as a low-clearance enantiomer calibrator. With a specific activity of only 7 nmol/mg/min in human liver microsomes versus 1,980 nmol/mg/min for the (R)-antipode , the (S)-(+)-enantiomer defines the lower boundary of the dynamic range for esterase activity assays and enables sensitive detection of inter-individual or inter-species variability in esterase expression that would be masked by the rapidly hydrolyzed (R)-enantiomer.

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